molecular formula C11H12ClN5O3 B1427269 (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid CAS No. 1374408-06-6

(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid

Cat. No.: B1427269
CAS No.: 1374408-06-6
M. Wt: 297.7 g/mol
InChI Key: LYVQSQNXZQEXLT-UHFFFAOYSA-N
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Description

(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid: is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a purine ring system substituted with a chlorine atom and a morpholine group, as well as an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid typically involves multiple steps, starting with the preparation of the purine core. One common approach is to start with a suitable purine derivative, such as 6-chloropurine, and then introduce the morpholine group through nucleophilic substitution reactions. The acetic acid moiety can be introduced through esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the chlorine atom or other functional groups.

  • Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid: has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: : Potential medicinal applications include the development of new drugs targeting specific diseases or conditions.

  • Industry: : The compound's unique properties may be exploited in industrial processes, such as catalysis or material science.

Mechanism of Action

The mechanism by which (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes, receptors, or other biomolecules, leading to downstream effects.

Comparison with Similar Compounds

(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid: can be compared with other similar compounds, such as:

  • 6-Chloropurine: : Similar purine derivative without the morpholine group.

  • Morpholin-4-yl-acetic acid: : Similar compound without the purine ring.

  • 2-Chloro-6-morpholin-4-yl-purine: : Similar compound without the acetic acid moiety.

The uniqueness of This compound lies in its combination of the purine ring, chlorine atom, and morpholine group, which together confer specific chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-6-morpholin-4-ylpurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O3/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVQSQNXZQEXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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